molecular formula C4H3Br2NO2 B12869659 Trans-3,4-Dibromopyrrolidine-2,5-dione

Trans-3,4-Dibromopyrrolidine-2,5-dione

Cat. No.: B12869659
M. Wt: 256.88 g/mol
InChI Key: PPSCYXMFBQJFGC-JCYAYHJZSA-N
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Description

Trans-3,4-Dibromopyrrolidine-2,5-dione is a brominated derivative of pyrrolidine-2,5-dione, characterized by bromine atoms at the 3 and 4 positions of the pyrrolidine ring. This compound belongs to a class of heterocyclic molecules with a five-membered ring containing two ketone groups. For example, highlights a method to synthesize 3,4-disubstituted pyrrolidine-2,5-diones via Michael addition and Nef reactions using coumarins and nitromethane . The bromine substituents in this compound likely enhance its electrophilicity and reactivity compared to non-halogenated analogs, making it a candidate for further chemical modifications or applications in medicinal chemistry.

Properties

Molecular Formula

C4H3Br2NO2

Molecular Weight

256.88 g/mol

IUPAC Name

(3S,4S)-3,4-dibromopyrrolidine-2,5-dione

InChI

InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2-/m1/s1

InChI Key

PPSCYXMFBQJFGC-JCYAYHJZSA-N

Isomeric SMILES

[C@H]1([C@H](C(=O)NC1=O)Br)Br

Canonical SMILES

C1(C(C(=O)NC1=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the desired product quality and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Trans-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while reduction reactions can produce partially or fully reduced compounds .

Scientific Research Applications

Chemistry: Trans-3,4-dibromopyrrolidine-2,5-dione is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a precursor for the synthesis of bioactive compounds that may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate their efficacy in treating various diseases and conditions, including infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating advanced materials with specific properties .

Mechanism of Action

The mechanism of action of trans-3,4-dibromopyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modulation of specific biochemical pathways, resulting in various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Trans-3,4-Dibromopyrrolidine-2,5-dione differs from related compounds primarily in its substituents and their electronic effects:

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound Br at positions 3 and 4 ~257* High electronegativity; potential for nucleophilic substitution reactions.
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) Benzylidene, isobutyl groups ~302 Antiviral activity (IC₅₀ = 28.9 µM vs. H1N1) .
Albonoursin (Compound 7) Cyclic diketopiperazine ~250 Potent antiviral activity (IC₅₀ = 6.8 µM vs. H1N1) .
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) Cl, fluorophenyl groups ~274 Used as a pesticide .
1-{[3,5-di(trifluoromethyl)anilino]methyl}pyrrolidine-2,5-dione Trifluoromethyl anilino group 340.22 High molecular weight due to CF₃ groups .

*Calculated based on C₄H₃Br₂NO₂: 12×4 + 1×3 + 80×2 + 14 + 16×2 = 255.

Key Insights :

  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic size and polarizability may increase reactivity in cross-coupling or elimination reactions compared to chlorinated analogs like fluoroimide.
  • Bioactivity: Unlike albonoursin and related diketopiperazines (), the bioactivity of this compound remains unexplored in the provided literature.
Stability and Reactivity

demonstrates that derivatives of pyrrolidine-2,5-dione, such as tosylated 3,4-dihydroxy analogs, are thermodynamically unstable and prone to elimination reactions (e.g., forming maleimides) . In contrast, brominated derivatives like this compound may exhibit greater stability due to stronger C–Br bonds compared to C–OTs (tosyl) groups.

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